

Spectroscopic Profile of 4-Methoxy-3-nitrobenzotrifluoride: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxy-3-nitrobenzotrifluoride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methoxy-3-nitrobenzotrifluoride**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for researchers engaged in the synthesis, characterization, and application of this molecule.

Spectroscopic Data Summary

The empirical formula for **4-Methoxy-3-nitrobenzotrifluoride** is $C_8H_6F_3NO_3$, with a molecular weight of 221.14 g/mol. The experimental spectroscopic data presented below provides a detailed fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
7.85	d	1.8	H-2
7.69	dd	8.6, 1.8	H-6
7.29	d	8.6	H-5
4.01	s	-	-OCH ₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment
153.3	C-4
139.8	C-3
133.0	C-6
126.9 (q, J=33.2 Hz)	C-1
123.3 (q, J=272.0 Hz)	-CF ₃
121.2 (q, J=3.7 Hz)	C-2
114.7	C-5
57.2	-OCH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
1618	Aromatic C=C Stretch
1541	Asymmetric NO ₂ Stretch
1348	Symmetric NO ₂ Stretch
1290	C-O-C Asymmetric Stretch
1134	C-F Stretch
1028	C-O-C Symmetric Stretch
839	C-H Bending (out-of-plane)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Proposed Fragment
221	100	[M] ⁺
191	45	[M-NO] ⁺
175	30	[M-NO ₂] ⁺
147	55	[M-NO ₂ -CO] ⁺
128	20	[C ₇ H ₄ F ₃] ⁺
95	40	[C ₆ H ₄ F] ⁺

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for solid aromatic compounds like **4-Methoxy-3-nitrobenzotrifluoride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4-Methoxy-3-nitrobenzotrifluoride** is prepared by dissolving approximately 10-20 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ

= 0.00 ppm). The ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons. For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

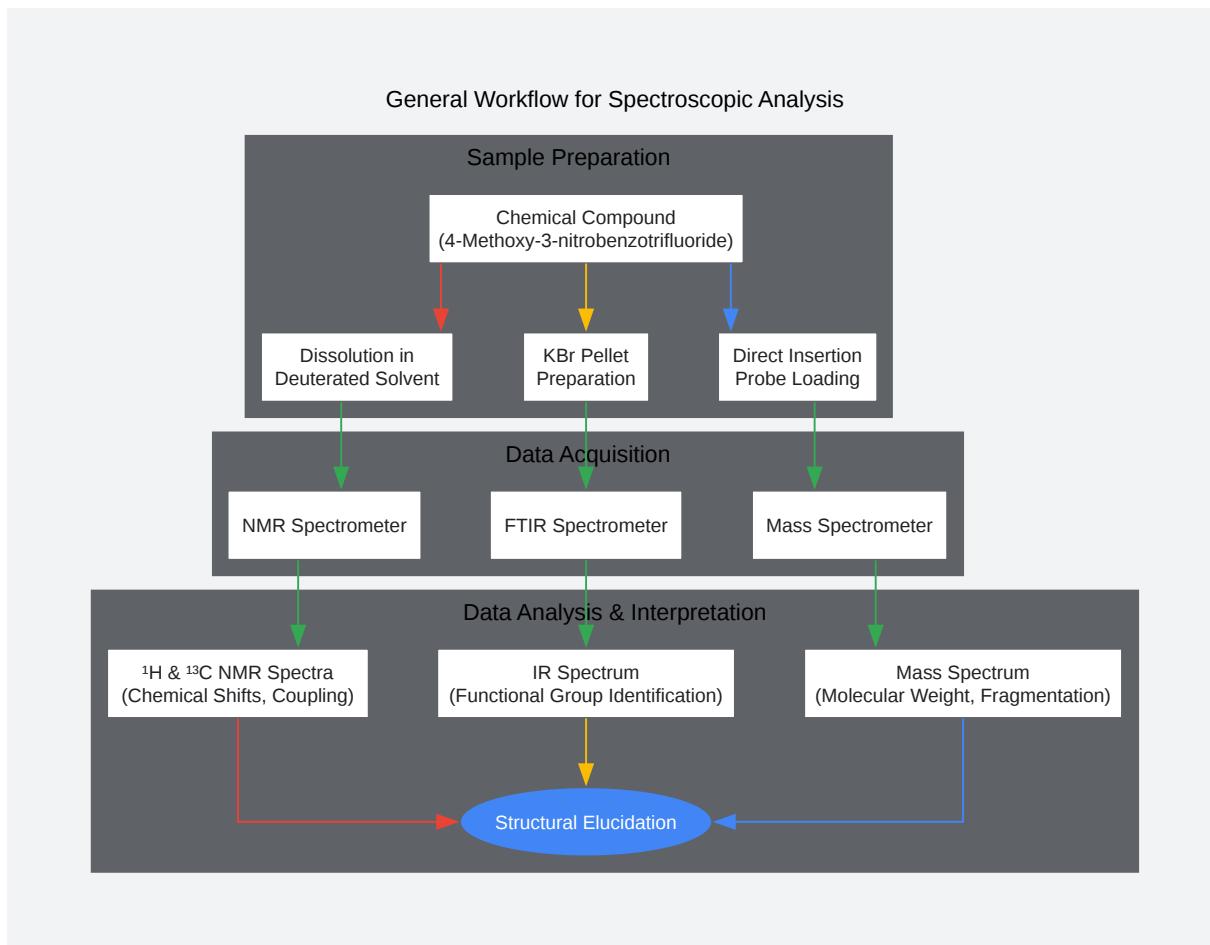
For solid samples, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is then compressed under high pressure in a die to form a transparent or translucent pellet. The IR spectrum is obtained by placing the KBr pellet in the sample holder of an FTIR spectrometer and scanning over the desired range (typically 4000-400 cm^{-1}).

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. A small amount of the solid sample is introduced into the ion source, often via a direct insertion probe. The sample is then vaporized by heating, and the resulting gas-phase molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow of Spectroscopic Analysis.

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